molecular formula C21H16N2O3 B13145724 1-Amino-4-((2-methoxyphenyl)amino)anthraquinone CAS No. 54946-80-4

1-Amino-4-((2-methoxyphenyl)amino)anthraquinone

Katalognummer: B13145724
CAS-Nummer: 54946-80-4
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: KCHSQBUPMQJKRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-4-((2-methoxyphenyl)amino)anthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by the presence of an amino group and a methoxyphenylamino group attached to the anthraquinone core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Amino-4-((2-methoxyphenyl)amino)anthraquinone can be synthesized through various methods. One common approach involves the condensation of 1-aminoanthraquinone with 2-methoxyaniline under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often employs continuous-flow methods to ensure high efficiency and yieldThis method allows for precise control over reaction conditions, resulting in a consistent and high-quality product .

Analyse Chemischer Reaktionen

Types of Reactions

1-Amino-4-((2-methoxyphenyl)amino)anthraquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The amino and methoxyphenylamino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically require catalysts like palladium on carbon or copper(I) iodide.

Major Products

The major products formed from these reactions include various anthraquinone derivatives, which can be further utilized in the synthesis of dyes, pigments, and other organic compounds .

Wissenschaftliche Forschungsanwendungen

1-Amino-4-((2-methoxyphenyl)amino)anthraquinone has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Amino-4-((2-methoxyphenyl)amino)anthraquinone involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular structures. These mechanisms contribute to its potential anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Amino-4-hydroxy-2-methoxyanthraquinone
  • 1-Amino-4-methylaminoanthraquinone
  • 1-Amino-4-phenylaminoanthraquinone

Uniqueness

1-Amino-4-((2-methoxyphenyl)amino)anthraquinone stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. The presence of the methoxyphenylamino group enhances its solubility and stability, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

54946-80-4

Molekularformel

C21H16N2O3

Molekulargewicht

344.4 g/mol

IUPAC-Name

1-amino-4-(2-methoxyanilino)anthracene-9,10-dione

InChI

InChI=1S/C21H16N2O3/c1-26-17-9-5-4-8-15(17)23-16-11-10-14(22)18-19(16)21(25)13-7-3-2-6-12(13)20(18)24/h2-11,23H,22H2,1H3

InChI-Schlüssel

KCHSQBUPMQJKRM-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.